molecular formula C18H25N5 B3123878 1-(4-Aminobutyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine

1-(4-Aminobutyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine

Cat. No.: B3123878
M. Wt: 311.4 g/mol
InChI Key: IGZKWNHHWYBLOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Aminobutyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine, also known as T785, is a high-purity small molecule compound offered for research purposes. This compound belongs to the imidazoquinoline class and is recognized as a potent and selective agonist of Toll-like Receptor 7 (TLR7) . TLR7 is an endosomal pattern recognition receptor expressed in immune cells such as plasmacytoid dendritic cells and B-cells. Activation of TLR7 by this agonist triggers the MyD88/IRAK4 signaling pathway, leading to the induction of NF-κB and the release of key pro-inflammatory cytokines and type I interferons, including IFNα . This mechanism makes it a valuable tool for stimulating innate immune responses in vitro and in vivo. The primary research value of this compound lies in the field of immuno-oncology and vaccine development. It has been demonstrated to have significantly higher potency than the well-known TLR7 agonist imiquimod . In cutting-edge research, this molecule has been used as a payload in Antibody-Drug Conjugates (ADCs) designed to selectively deliver the immune-stimulating agent to tumor tissues, thereby activating tumor-associated macrophages and promoting anti-tumor immunity . Furthermore, its efficacy as an adjuvant for enhancing humoral immune responses in vaccine research, such as for influenza, has been confirmed in preclinical models . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. REFERENCES • CAS Registry Number: 313350-31-1 • Molecular Formula: C18H25N5 • Molecular Weight: 311.42 g/mol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-aminobutyl)-2-butylimidazo[4,5-c]quinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5/c1-2-3-10-15-22-16-17(23(15)12-7-6-11-19)13-8-4-5-9-14(13)21-18(16)20/h4-5,8-9H,2-3,6-7,10-12,19H2,1H3,(H2,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZKWNHHWYBLOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=C(N1CCCCN)C3=CC=CC=C3N=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: T785 (trihydrochloride) is synthesized through an eight-step process starting from commercially available starting materials . The synthesis involves:

    Nitration and Chlorination: Commercially available 3-nitroquinoline-2,4-diol undergoes nitration and chlorination.

    Regioselective Addition: Tert-butyl N-(4-aminobutyl)carbamate is added regioselectively.

    Aniline Formation: Hydrogenation and subsequent acylation lead to aniline formation.

    Imidazoquinoline Ring Formation: This step occurs under acidic conditions.

    Displacement of Chloroquinoline: (2,4-dimethoxyphenyl)methanamine displaces the chloroquinoline.

    Acidic Deprotection: The final step involves acidic deprotection to yield T785 (trihydrochloride) with an overall yield of approximately 36%.

Industrial Production Methods: The industrial production of T785 (trihydrochloride) follows similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification techniques .

Chemical Reactions Analysis

Types of Reactions: T785 (trihydrochloride) undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may yield amines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

Imidazoquinoline derivatives share a common core structure but differ in substituents at the 1- and 2-positions, which critically influence their receptor specificity, potency, and pharmacokinetics. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences
Compound Name (CAS) 1-Substituent 2-Substituent Molecular Weight Primary Target(s) Key Applications
1-(4-Aminobutyl)-2-butyl derivative (313350-31-1) 4-Aminobutyl Butyl 376.5 TLR7/8 Immunotherapy, drug delivery
Imiquimod (99011-02-6) 2-Methylpropyl - 240.3 TLR7 Topical treatment of warts, actinic keratosis
Resiquimod (144875-48-9) 2-Ethoxymethyl Butyl 314.4 TLR7/8 Antiviral, preclinical studies
1-[4-(Aminomethyl)benzyl]-2-butyl derivative (1258457-59-8) 4-(Aminomethyl)benzyl Butyl 359.5 TLR7/8 Macromolecular drug conjugates
LUF6000 (N/A) 3,4-Dichlorophenyl Cyclohexyl 422.3 A3 adenosine receptor Allosteric modulation of GPCRs

Functional and Mechanistic Differences

TLR7/8 Agonism
  • 1-(4-Aminobutyl)-2-butyl derivative: Exhibits dual TLR7/8 agonism, enhancing dendritic cell activation and cytokine production (e.g., IFN-α, TNF-α). Its 4-aminobutyl chain improves solubility and facilitates conjugation to nanocarriers for targeted delivery .
  • Its 2-methylpropyl group enhances skin permeability, making it suitable for topical formulations .
  • 1-[4-(Aminomethyl)benzyl]-2-butyl derivative: Shows higher TLR7 specificity (EC₅₀: 0.06 μM) compared to pyridine analogs (EC₅₀: 1.57 μM), attributed to the benzyl group enhancing receptor binding .
Pharmacokinetics and Delivery
  • The 4-aminobutyl chain in the target compound enables covalent linkage to degradable polymers (e.g., coacervates), enabling sustained release in tumor microenvironments .
  • Imiquimod ’s short side chain limits systemic absorption, reducing toxicity but restricting use to localized treatments .
Allosteric Modulators
  • LUF6000 and other 1H-imidazo[4,5-c]quinolin-4-amine derivatives with aryl/cyclohexyl groups act as allosteric modulators of adenosine receptors, diverging from TLR-focused mechanisms .

Clinical and Preclinical Data

Table 2: Efficacy and Toxicity Profiles
Compound Potency (EC₅₀) Toxicity Notes Clinical Status
1-(4-Aminobutyl)-2-butyl ~0.1–1 μM* Low systemic toxicity in murine models Preclinical
Imiquimod 0.01–0.1 μM Localized erythema, erosion FDA-approved
Resiquimod 0.05 μM (TLR7) Dose-dependent cytokine storm Discontinued

*Estimated based on structural analogs .

Biological Activity

1-(4-Aminobutyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine, also known as a derivative of imidazoquinoline, has garnered attention in pharmacological research due to its potential biological activities, particularly as an allosteric modulator of adenosine receptors. This compound is characterized by its unique chemical structure, which influences its interactions with various biological targets.

  • IUPAC Name : this compound
  • CAS Number : 2479276-17-8
  • Molecular Formula : C18H28Cl3N5
  • Molecular Weight : 420.81 g/mol
  • Purity : 95% .

The compound functions primarily as a positive allosteric modulator (PAM) of the A3 adenosine receptor (A3AR). Studies indicate that compounds within the imidazoquinoline class can enhance the efficacy of A3AR agonists without directly activating the receptor themselves. This modulation can lead to various downstream effects in cellular signaling pathways related to inflammation and immune responses .

1. Immunomodulatory Effects

Research has demonstrated that this compound exhibits significant immunomodulatory properties. In vitro studies using mouse splenocytes have shown that this compound can enhance immune cell activity, potentially making it a candidate for therapeutic applications in immunotherapy .

2. Anticancer Potential

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In particular, derivatives of imidazoquinolines have shown promise in overcoming resistance in certain cancer types, such as germ cell tumors. The mechanism involves the induction of apoptosis and inhibition of cell proliferation in resistant cell lines .

Case Studies and Experimental Findings

StudyFindings
Study on A3AR ModulationDemonstrated that derivatives including this compound can enhance A3AR-mediated signaling without direct activation .
Immunological AssayShowed that the compound significantly rescued mouse immune cells in the presence of PD-1/PD-L1 interactions .
Anticancer ActivityReported potent cytotoxicity against breast cancer cell lines, indicating potential for therapeutic use .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound is characterized by moderate absorption and distribution properties. However, studies have indicated high plasma protein binding and low permeability across cellular membranes, which may limit its bioavailability .

Toxicological assessments are crucial for determining safety profiles; preliminary studies suggest manageable toxicity levels at therapeutic doses, but further investigations are necessary to fully understand its safety profile in vivo.

Q & A

Q. What synthetic routes are employed for synthesizing 1-(4-Aminobutyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine?

The compound is synthesized via a multi-step process involving: (i) Oxidation of intermediates using m-CPBA in a chloroform/dichloromethane/methanol mixture. (ii) Phosphorylation with POCl₃ in toluene/DMF. (iii) Substitution at the 4-position using aryl amines (e.g., R-PhNH₂) in DMF . Characterization includes ¹H/¹³C NMR and HRMS to confirm structural integrity .

Q. What in vitro assays are used to evaluate its activity as an A₃ adenosine receptor (A₃AR) modulator?

Functional assays include:

  • [³⁵S]GTPγS binding assays to measure G protein activation, where the compound enhances agonist (e.g., Cl-IB-MECA) efficacy (Emax) .
  • Radioligand dissociation rate studies to assess allosteric modulation .
  • Cyclic AMP accumulation assays in CHO cells expressing human A₃AR .

Q. How is the compound utilized in TLR7/8 agonist delivery systems?

It is covalently conjugated to pH-degradable nanogels or micelles for systemic administration. These nanocarriers restrict immunomodulatory activity to lymph nodes upon subcutaneous injection, as validated by SEAP assays in RAW-Blue cells .

Advanced Research Questions

Q. How do structural modifications at the 2-position influence allosteric modulation efficacy of A₃AR?

  • 2-Cycloalkyl groups (e.g., cyclohept-4-enyl, heptan-4-yl) enhance positive allosteric modulation (PAM) by increasing Emax of Cl-IB-MECA in [³⁵S]GTPγS assays. For example, MRS8054 (2-heptan-4-yl) increases Emax by 45% .
  • 2-Aryl or hydrophilic groups (e.g., tetrahydropyranyl) abolish allosteric enhancement but retain orthosteric binding inhibition .
  • Hydrophobic 2-substituents (e.g., adamantyl) improve oral bioavailability in rats despite low Caco-2 permeability .

Q. How can contradictory data on substituent effects be resolved?

Discrepancies arise from divergent assay conditions (e.g., equilibrium binding vs. functional assays). For example, 2-(4-tetrahydropyranyl) derivatives inhibit orthosteric binding but lack allosteric enhancement in [³⁵S]GTPγS assays. Resolution requires:

  • Probe dependence analysis : Testing modulation across multiple agonists (e.g., Cl-IB-MECA vs. MRS542) .
  • Pathway-specific profiling : Comparing cyclic AMP, calcium flux, and membrane hyperpolarization assays .

Q. What methodologies assess the compound's pharmacokinetics in vivo?

  • Oral bioavailability studies in rats, measuring plasma concentration via LC-MS/MS. Despite high plasma protein binding, hydrophobic 2-substituents (e.g., cyclohept-4-enyl) achieve detectable systemic exposure .
  • Radiolabeling : Radio-iodination at the 4-phenylamino position enables tracking of allosteric site binding in vivo .

Q. How does conjugation to nanocarriers alter its immunomodulatory effects?

Covalent conjugation to pH-degradable nanogels restricts TLR7/8 activation to lymphatic tissues, reducing systemic inflammation. This is validated by:

  • Hydrodynamic radius analysis (DLS) confirming nanogel integrity.
  • SEAP assays showing localized NF-κB/AP-1 activation in lymph nodes .

Q. What are the implications of its oral bioavailability despite low permeability?

High hydrophobicity (e.g., 2-cyclononyl derivatives) enhances absorption via passive diffusion in the gastrointestinal tract, bypassing Caco-2 permeability limitations. This supports oral dosing for A₃AR-targeted therapies .

Methodological Considerations

Q. How is the compound characterized in functional assays like [³⁵S]GTPγS binding?

  • Protocol : Membranes from A₃AR-expressing CHO cells are incubated with [³⁵S]GTPγS, agonist (e.g., Cl-IB-MECA), and the compound. Enhanced Emax indicates positive allosteric modulation .
  • Data interpretation : A 45% increase in Emax (e.g., LUF6000) suggests non-competitive modulation, distinct from orthosteric effects .

Q. How does structural modification impact efficacy in different signaling pathways?

  • Bias quantification : Use operational models to calculate Δlog(τ/KA) ratios. For example, LUF6000 enhances cyclic AMP inhibition but not calcium mobilization, indicating pathway-selective modulation .
  • Molecular docking : Predict binding at cytosolic A₃AR interfaces to rationalize substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Aminobutyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine
Reactant of Route 2
1-(4-Aminobutyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine

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